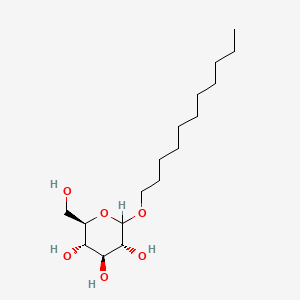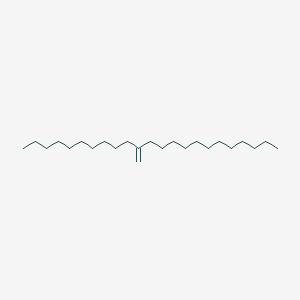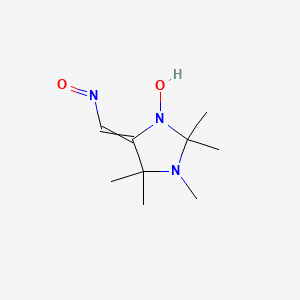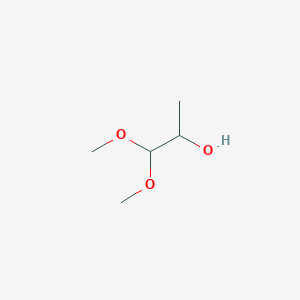
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-
Overview
Description
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)-', also known as BHMS, is a halogenated hydrocarbon that has been studied for its potential applications in scientific research. BHMS has been found to have unique properties that make it attractive for use in laboratory experiments and research. BHMS has a wide range of uses in research, including its use as a synthetic intermediate, a reagent, and a catalyst. In
Scientific Research Applications
Environmental Presence and Health Impacts
Persistent Organic Pollutants (POPs) and Public Health : Research highlights the environmental persistence and potential health effects of POPs, including various polychlorinated biphenyls (PCBs) and their metabolites. These compounds have been shown to interact with the endocrine system in mammals and humans, leading to concerns over their carcinogenicity, reproductive impairment, and developmental neurotoxicity. The bioaccumulation of these pollutants and their efficient transfer across biological barriers underline the importance of monitoring and mitigating their presence in the environment (Quinete et al., 2014).
Environmental Contamination in China : A study assessing the contamination of China's water bodies by POPs, including organochlorine pesticides (OCPs) and PCBs, found that levels are generally high and may pose potential health risks. This underscores the need for ongoing monitoring and regulation of these pollutants (Bao et al., 2012).
Biodegradation of PCBs : The environmental persistence of PCBs results from the slow rate of natural biodegradation, which is a significant concern due to their widespread contamination. Research into the biodegradation of PCBs suggests that both anaerobic and aerobic processes are necessary for effective degradation, indicating the complexity of remediation efforts (Borja et al., 2005).
Remediation Strategies for PCBs : Innovations in remediation technologies for PCBs in soils and sediments include phytoremediation, microbial degradation, chemical reagent dehalogenation, and activated carbon absorption. The review suggests a need for further research into effective and sustainable remediation methods, highlighting the challenge of addressing the legacy of PCB contamination (Jing et al., 2018).
Analytical Monitoring of POPs : The detection and quantification of ultra-trace concentrations of POPs, including PCBs and OCPs, are crucial for environmental monitoring and risk assessment. Advances in analytical methods, particularly those that are cost-effective and feasible for use in developing countries, are essential for global monitoring programs (El-Shahawi et al., 2010).
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,5-dichloro-3-methylsulfonylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl6O2S/c1-22(20,21)9-3-5(14)2-6(10(9)16)7-4-8(15)12(18)13(19)11(7)17/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJGVSCWGWTJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC(=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146270 | |
| Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- | |
CAS RN |
104086-18-2 | |
| Record name | 3-Methylsulfonyl-2,2′,3′,4′,5,5′-hexachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104086-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',3,4,5,5'-hexachloro-3'-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00146270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Acetamide, 2-[3-[2-[(4-chlorophenyl)amino]-1-cyano-2-oxoethylidene]-2,3-dihydro-1H-isoindol-1-ylidene]-2-cyano-N-(3,4-dichlorophenyl)-](/img/structure/B1617242.png)



![9,10-Anthracenedione, 1,5-bis[(4-ethoxyphenyl)amino]-](/img/structure/B1617247.png)


![5-m-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B1617250.png)





![2-Allylbicyclo[2.2.1]heptane](/img/structure/B1617262.png)